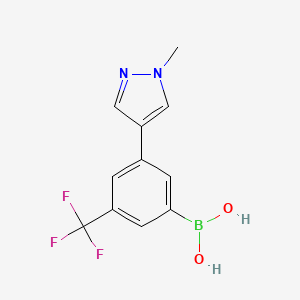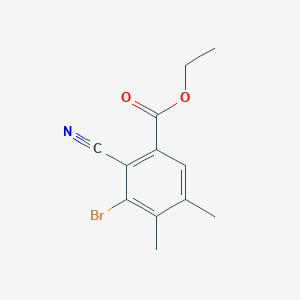
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4,5-dimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 3-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of ethyl 3-azido-2-cyano-4,5-dimethylbenzoate or ethyl 3-thiocyanato-2-cyano-4,5-dimethylbenzoate.
Reduction: Formation of ethyl 3-amino-2-cyano-4,5-dimethylbenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The cyano group can participate in various reactions, including reduction to an amine, which can then engage in further chemical transformations.
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxy-4,5-dimethylbenzoate: Differing by the presence of a hydroxy group instead of a cyano group.
Ethyl 4-bromo-2,5-dimethylbenzoate: Differing by the position of the bromine atom.
Ethyl 3-bromo-2-cyano-5,6-dimethylbenzoate: Differing by the position of the methyl groups.
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-4-16-12(15)9-5-7(2)8(3)11(13)10(9)6-14/h5H,4H2,1-3H3 |
Clave InChI |
ACEXNVPOSDEORF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C(=C1)C)C)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




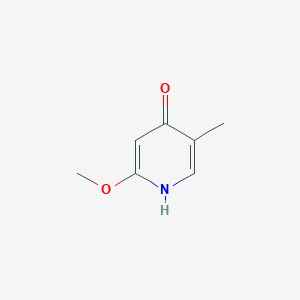
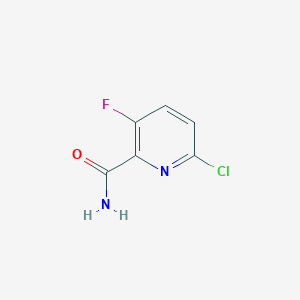
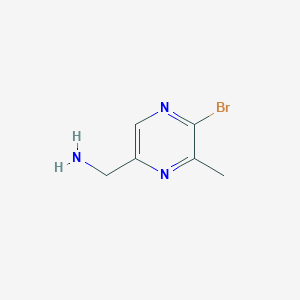

![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)



